molecular formula C7H13NO2 B13630463 Methyl 2-[1-(methylamino)cyclopropyl]acetate

Methyl 2-[1-(methylamino)cyclopropyl]acetate

Cat. No.: B13630463
M. Wt: 143.18 g/mol
InChI Key: HVOOKJCMCQKIJL-UHFFFAOYSA-N
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Description

Methyl 2-[1-(methylamino)cyclopropyl]acetate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclopropyl ring substituted with a methylamino group and an acetate ester, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(methylamino)cyclopropyl]acetate typically involves the reaction of cyclopropyl derivatives with methylamine and acetic acid or its derivatives. One common method includes the cyclopropanation of an appropriate alkene followed by amination and esterification reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction times and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(methylamino)cyclopropyl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or sulfonates in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

Methyl 2-[1-(methylamino)cyclopropyl]acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-[1-(methylamino)cyclopropyl]acetate exerts its effects involves interactions with specific molecular targets. The cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes or receptors. The methylamino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-cyclopropylacetate: Similar in structure but with an amino group instead of a methylamino group.

    Cyclopropylmethylamine: Lacks the acetate ester group but shares the cyclopropyl and amine functionalities.

Uniqueness

Methyl 2-[1-(methylamino)cyclopropyl]acetate is unique due to its combination of a cyclopropyl ring, methylamino group, and acetate ester

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 2-[1-(methylamino)cyclopropyl]acetate

InChI

InChI=1S/C7H13NO2/c1-8-7(3-4-7)5-6(9)10-2/h8H,3-5H2,1-2H3

InChI Key

HVOOKJCMCQKIJL-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC1)CC(=O)OC

Origin of Product

United States

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